![molecular formula C7H9NO2 B1281700 2-Amino-6-methoxyphenol CAS No. 40925-71-1](/img/structure/B1281700.png)
2-Amino-6-methoxyphenol
Overview
Description
2-Amino-6-methoxyphenol is a chemical compound with the molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 2-amino-6-methoxyphenol derivatives has been achieved through various methods. For instance, one study reported the synthesis of benzothiazole derivatives by simple condensation of benzothiazole with chloroethylacetate, which was then treated with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis
The molecular structure of 2-amino-6-methoxyphenol includes a methoxy functional group and an amino group attached to a phenol ring . The InChI code for this compound is 1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 .Physical And Chemical Properties Analysis
2-Amino-6-methoxyphenol is a solid at room temperature .Scientific Research Applications
Building Blocks for Bioactive Natural Products
2-Amino-6-methoxyphenol derivatives have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Conducting Polymers
The compound is also used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .
Antioxidants
m-Aryloxy phenols, including 2-Amino-6-methoxyphenol, have been found to have potential biological activities, including acting as antioxidants . This makes them useful in various industries, including food and pharmaceuticals .
Ultraviolet Absorbers
These compounds can also act as ultraviolet absorbers . This property is particularly useful in the plastics industry, where they can help to prevent the degradation of plastic materials due to UV radiation .
Flame Retardants
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . This makes them valuable in industries where fire safety is a concern .
Anti-tumor and Anti-inflammatory Effects
Some studies have found that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This suggests that they could have applications in the development of new drugs and therapies .
Safety And Hazards
Future Directions
The potential applications of 2-amino-6-methoxyphenol and its derivatives are vast. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex 2-amino-6-methoxyphenol derivatives .
properties
IUPAC Name |
2-amino-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXORTKZTNOXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512711 | |
Record name | 2-Amino-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxyphenol | |
CAS RN |
40925-71-1 | |
Record name | 2-Amino-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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